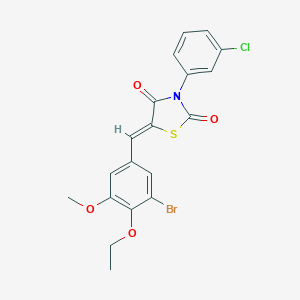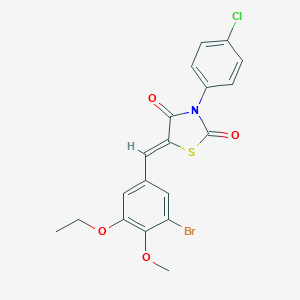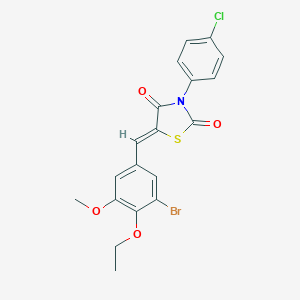
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. BEMT is a thiazolidinedione derivative that has been extensively studied for its ability to modulate various cellular pathways and biological processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to modulate various cellular pathways and biological processes. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to activate various signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and migration of cancer cells. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied, and its mechanism of action and biological effects are well understood. However, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a chemotherapeutic agent. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a therapeutic agent for the treatment of diabetes. In inflammation research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, the long-term safety and efficacy of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied to establish its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its ability to modulate various cellular pathways and biological processes. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but it also has some limitations. There are several future directions for 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research, and further studies are needed to establish its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 3-chlorophenylthiourea in the presence of glacial acetic acid. The resulting product is then cyclized with maleic anhydride to obtain 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. The yield of this reaction is approximately 70%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines.
properties
Product Name |
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H15BrClNO4S |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-17-14(20)7-11(8-15(17)25-2)9-16-18(23)22(19(24)27-16)13-6-4-5-12(21)10-13/h4-10H,3H2,1-2H3/b16-9- |
InChI Key |
DRONTCDORAQJIF-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)




![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)


![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

